molecular formula C9H13NO4S2 B1303443 Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate CAS No. 175201-72-6

Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate

Cat. No.: B1303443
CAS No.: 175201-72-6
M. Wt: 263.3 g/mol
InChI Key: LSLWECVRXQXIRH-UHFFFAOYSA-N
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Description

“Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate” is a chemical compound . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to make aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H13NO4S2 . Single crystal X-ray diffraction analysis reveals that it crystallizes in the monoclinic crystal system P2 1 /c space group .


Chemical Reactions Analysis

Thiophene derivatives, including “this compound”, can react with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 263.334 . More detailed physical and chemical properties are not available in the retrieved documents.

Scientific Research Applications

Cyclization Mechanisms and New Synthetic Pathways

Methyl 3-amino-2-thiophene carboxylate's interaction with orthoesters generates N-(2-carbomethoxy thienyl) imidates, leading to a new synthesis route to [3,2-d]4(3H)thienopyrimidinones, offering insights into cyclization mechanisms and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Crystal Structure Analysis

The crystal structure of a similar compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, has been analyzed, revealing a thiophene ring substituted by a 2-amino group and a 3-methyl ester group. This study highlighted the significance of intra- and intermolecular N-H···O hydrogen bonds (Vasu et al., 2004).

Antiproliferative Activity

A derivative, Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, has been identified as a tumor-selective agent, showing preferential inhibition of the proliferation of various tumor cell lines, including human T-lymphoma/leukemia, prostate, renal, CNS, and liver tumor cell types. This discovery opens avenues for cancer treatment research (Thomas et al., 2014).

Genotoxic and Carcinogenic Potentials

The genotoxic/mutagenic and carcinogenic potentials of methyl 3‐amino‐4‐methylthiophene‐2‐carboxylate, a precursor of the articaine local anesthetic, have been assessed. This compound is of interest due to its presence in pharmaceuticals, agrochemicals, or dyestuffs, highlighting the importance of evaluating the safety profiles of thiophene derivatives (Lepailleur et al., 2014).

Solvent Recovery and Environmental Implications

A study on Methyl 3-chlorosulfonyl-thiophene-2-carboxylate, an intermediate in pharmaceutical and herbicide production, discusses the challenges and methodologies for recovering and reusing acetic acid from the production process, addressing environmental and economic aspects of industrial chemistry (Wang Tian-gui, 2006).

Safety and Hazards

“Methyl 3-Amino-4-(isopropylsulfonyl)thiophene-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

methyl 3-amino-4-propan-2-ylsulfonylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-5(2)16(12,13)6-4-15-8(7(6)10)9(11)14-3/h4-5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLWECVRXQXIRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381005
Record name Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175201-72-6
Record name Methyl 3-amino-4-[(1-methylethyl)sulfonyl]-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175201-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-amino-4-(propane-2-sulfonyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175201-72-6
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